molecular formula C5H9N3O B1440241 2-(1H-1,2,4-Triazol-1-YL)propan-1-OL CAS No. 1158736-02-7

2-(1H-1,2,4-Triazol-1-YL)propan-1-OL

Cat. No. B1440241
M. Wt: 127.14 g/mol
InChI Key: DOCGNFWFMFMJGR-UHFFFAOYSA-N
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Description

“2-(1H-1,2,4-Triazol-1-YL)propan-1-OL” is a compound that has been used in the synthesis of novel 1,2,4-triazole derivatives . These derivatives have shown promising anticancer properties . The compound has a molecular formula of C5H9N3O .


Synthesis Analysis

The synthesis of “2-(1H-1,2,4-Triazol-1-YL)propan-1-OL” involves the creation of 1,2,4-triazole derivatives . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy, and Elemental analysis .


Molecular Structure Analysis

The molecular structure of “2-(1H-1,2,4-Triazol-1-YL)propan-1-OL” was confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy, and Elemental analysis . The compound has a molecular weight of 127.15 .


Chemical Reactions Analysis

The chemical reactions involving “2-(1H-1,2,4-Triazol-1-YL)propan-1-OL” are part of the process of synthesizing novel 1,2,4-triazole derivatives . These reactions have been evaluated for their cytotoxic activities against human cancer cell lines .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(1H-1,2,4-Triazol-1-YL)propan-1-OL” include a molecular weight of 127.15 . More detailed information about its physical and chemical properties was not found in the available sources.

Scientific Research Applications

Field: Medicinal Chemistry - Anticancer Research

  • Application Summary : 1,2,4-Triazole derivatives, including 2-(1H-1,2,4-Triazol-1-YL)propan-1-OL, have been synthesized and evaluated as potential anticancer agents . These compounds have shown promising cytotoxic activity against various human cancer cell lines .
  • Methods of Application : The compounds were synthesized and their structures confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy and Elemental analysis . Their cytotoxic activities were evaluated against three human cancer cell lines including MCF-7, Hela and A549 using MTT assay . Molecular docking studies were also done to understand the mechanism and binding modes of these derivatives in the binding pocket of aromatase enzyme as a possible target .
  • Results or Outcomes : Compounds 7d, 7e, 10a and 10d showed a promising cytotoxic activity lower than 12 μM against Hela cell line . Most of the synthesized compounds have proper selectivity against normal and cytotoxic cancerous cell lines .

Field: Antimicrobial Research

  • Application Summary : Many 1,2,4-triazole-based derivatives have emerged as commercial agents, including therapeutic fungicides Fluconazole and Albaconazole . These compounds have shown significant antimicrobial activity.

Field: Antiviral Research

  • Application Summary : 1,2,4-Triazole derivatives have also been used in the development of antiviral drugs, such as Ribavirin .

Safety And Hazards

The safety of “2-(1H-1,2,4-Triazol-1-YL)propan-1-OL” and its derivatives was evaluated on MRC-5, a normal cell line . Most of the synthesized compounds were found to have proper selectivity against normal and cytotoxic cancerous cell lines .

Future Directions

The research on “2-(1H-1,2,4-Triazol-1-YL)propan-1-OL” and its derivatives is ongoing, with a focus on their potential as anticancer agents . Future directions may include further studies on their mechanism of action and the development of more effective and potent anticancer agents .

properties

IUPAC Name

2-(1,2,4-triazol-1-yl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3O/c1-5(2-9)8-4-6-3-7-8/h3-5,9H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOCGNFWFMFMJGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)N1C=NC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40672467
Record name 2-(1H-1,2,4-Triazol-1-yl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40672467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1H-1,2,4-Triazol-1-YL)propan-1-OL

CAS RN

1158736-02-7
Record name β-Methyl-1H-1,2,4-triazole-1-ethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1158736-02-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(1H-1,2,4-Triazol-1-yl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40672467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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